1-(4,6-Dimethyl-2-(4-methylpiperazin-1-yl)pyrimidin-5-yl)-3-(2-ethylphenyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4,6-Dimethyl-2-(4-methylpiperazin-1-yl)pyrimidin-5-yl)-3-(2-ethylphenyl)urea is a synthetic organic compound that belongs to the class of urea derivatives. This compound is characterized by its complex structure, which includes a pyrimidine ring substituted with dimethyl and piperazine groups, and a phenylurea moiety. It is of interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4,6-Dimethyl-2-(4-methylpiperazin-1-yl)pyrimidin-5-yl)-3-(2-ethylphenyl)urea typically involves multi-step organic reactions. A common synthetic route includes:
-
Formation of the Pyrimidine Core:
- Starting with a suitable pyrimidine precursor, such as 4,6-dimethyl-2-chloropyrimidine.
- Reacting this precursor with 4-methylpiperazine under nucleophilic substitution conditions to introduce the piperazine group.
-
Formation of the Phenylurea Moiety:
- Reacting 2-ethylphenyl isocyanate with an amine derivative to form the urea linkage.
-
Coupling of the Two Fragments:
- The final step involves coupling the pyrimidine and phenylurea fragments under appropriate conditions, often using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization or chromatography to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 1-(4,6-Dimethyl-2-(4-methylpiperazin-1-yl)pyrimidin-5-yl)-3-(2-ethylphenyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, potentially leading to the formation of N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), which may reduce the urea moiety or other functional groups.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the pyrimidine ring or the phenyl group.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4).
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products:
Oxidation Products: N-oxides, hydroxylated derivatives.
Reduction Products: Reduced urea derivatives, amines.
Substitution Products: Substituted pyrimidines or phenyl derivatives.
Scientific Research Applications
1-(4,6-Dimethyl-2-(4-methylpiperazin-1-yl)pyrimidin-5-yl)-3-(2-ethylphenyl)urea has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules. It can serve as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.
Industry: Utilized in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-(4,6-Dimethyl-2-(4-methylpiperazin-1-yl)pyrimidin-5-yl)-3-(2-ethylphenyl)urea depends on its specific application. Generally, it may exert its effects by:
Binding to Enzymes or Receptors: The compound can interact with specific enzymes or receptors, inhibiting or modulating their activity.
Disrupting Cellular Processes: It may interfere with cellular processes such as DNA replication, protein synthesis, or signal transduction pathways.
Inducing Apoptosis: In the context of cancer research, it may induce apoptosis (programmed cell death) in cancer cells.
Comparison with Similar Compounds
1-(4,6-Dimethyl-2-(4-methylpiperazin-1-yl)pyrimidin-5-yl)-3-phenylurea: Similar structure but lacks the ethyl group on the phenyl ring.
1-(4,6-Dimethyl-2-(4-methylpiperazin-1-yl)pyrimidin-5-yl)-3-(2-methylphenyl)urea: Similar structure with a methyl group instead of an ethyl group on the phenyl ring.
Uniqueness: 1-(4,6-Dimethyl-2-(4-methylpiperazin-1-yl)pyrimidin-5-yl)-3-(2-ethylphenyl)urea is unique due to the specific substitution pattern on the pyrimidine and phenyl rings, which can influence its chemical reactivity and biological activity. The presence of the ethyl group on the phenyl ring may enhance its lipophilicity and potentially its ability to cross biological membranes.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
1-[4,6-dimethyl-2-(4-methylpiperazin-1-yl)pyrimidin-5-yl]-3-(2-ethylphenyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N6O/c1-5-16-8-6-7-9-17(16)23-20(27)24-18-14(2)21-19(22-15(18)3)26-12-10-25(4)11-13-26/h6-9H,5,10-13H2,1-4H3,(H2,23,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXWNBMCUXIYYNI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)NC2=C(N=C(N=C2C)N3CCN(CC3)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.